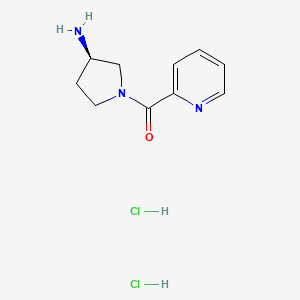
2-氟-N-(2-羟基-2-甲基-4-苯基丁基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of a chemical compound often involves a series of steps that lead to the formation of the desired product. This can include reactions that form new bonds, rearrange atoms, or remove atoms .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This structure plays a significant role in determining the chemical behavior of the compound .Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, reactivity, and solubility .科学研究应用
环氧合酶-2 (COX-2) 抑制
桥本等人 (2002) 的一项研究重点是合成和评估 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物,以抑制环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的能力。氟原子的引入增加了 COX-2 效力和选择性,从而确定了一种有效且高度选择性的 COX-2 抑制剂,该抑制剂显示出治疗类风湿性关节炎、骨关节炎和急性疼痛的潜力 (Hashimoto et al., 2002)。
犬尿氨酸 3-羟化酶抑制
Röver 等人 (1997) 合成了 N-(4-苯基噻唑-2-基)苯磺酰胺作为犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是犬尿氨酸途径中的一种酶,与多种神经系统疾病有关。这些化合物在体外表现出有效的抑制活性,并在口服后阻断大鼠和沙鼠的犬尿氨酸 3-羟化酶 (Röver et al., 1997)。
内皮素拮抗作用
穆鲁格森等人 (1998) 探讨了联苯磺酰胺作为内皮素-A (ETA) 选择性拮抗剂的新系列。苯磺酰胺结构上的取代导致针对 ETA 的结合和功能活性得到改善,显示出治疗与内皮素-1 (ET-1) 相关的疾病(例如高血压)的潜力 (Murugesan et al., 1998)。
碳酸酐酶抑制
古尔等人 (2016) 合成了 4-(2-取代腙基)苯磺酰胺并评估了它们对人碳酸酐酶 I 和 II 同工酶的抑制作用。这些化合物是有效的抑制剂,证明了磺酰胺衍生物在设计用于治疗应用的抑制剂中的相关性 (Gul et al., 2016)。
荧光传感
博兹库尔特和古尔 (2018) 开发了一种新型基于吡唑啉的荧光“关闭”传感器,用于选择性检测 Hg2+ 离子。这项研究突出了苯磺酰胺衍生物在环境监测和分析化学应用中的潜力 (Bozkurt & Gul, 2018)。
作用机制
The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. This can be particularly important in fields like pharmacology, where understanding how a drug interacts with the body can guide its use.
安全和危害
属性
IUPAC Name |
2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-17(20,12-11-14-7-3-2-4-8-14)13-19-23(21,22)16-10-6-5-9-15(16)18/h2-10,19-20H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSYAWARFPNERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)


![2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2832697.png)
![trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2832698.png)







![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)
![N-(3-(2-phenylmorpholino)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832714.png)